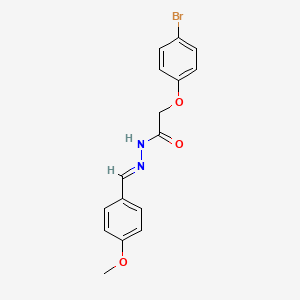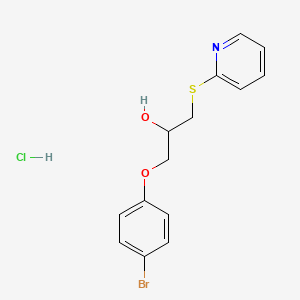
2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMA-96 and has a molecular formula of C16H16BrN3O3.
Scientific Research Applications
Nonlinear Optical Properties
Hydrazones, including compounds similar to "2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide," have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit two-photon absorption and show promise in applications such as optical limiters and optical switches, which are crucial for developing advanced optical devices (Naseema et al., 2010).
Antioxidant Activity
Nitrogen-containing bromophenols derived from marine algae have demonstrated potent scavenging activity against free radicals. Such compounds have potential applications in the food and pharmaceutical industries as natural antioxidants, which could help in preventing oxidative stress-related diseases (Li et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Bromophenol derivatives, including natural products like vidalol B, have shown to inhibit human carbonic anhydrase isozymes. These findings suggest potential applications of such compounds in developing therapeutics for conditions like glaucoma, epilepsy, and osteoporosis, where carbonic anhydrase inhibitors are beneficial (Balaydın et al., 2012).
Urease Inhibition
Hydrazone compounds related to "this compound" have been synthesized and evaluated for their urease inhibitory activities. Such compounds are of interest for developing treatments against diseases caused by urease-producing pathogens (Sheng et al., 2015).
Anticancer Evaluation
Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and screened for their anticancer activity against a variety of cancer types. These studies highlight the potential of such compounds in developing new anticancer agents (Bekircan et al., 2008).
Corrosion Inhibition
DFT and Monte Carlo simulation studies on Schiff bases derived from carbohydrazide have shown these compounds to be effective corrosion inhibitors for steel in acid media. This research suggests the potential application of such compounds in protecting industrial materials from corrosion (Obot et al., 2016).
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGINIECHDDTZRM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303064-33-7 |
Source


|
| Record name | 2-(4-BROMOPHENOXY)-N'-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)



![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)



![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
